Dodecanoic acid, 1,1'-(((1-oxododecyl)imino)di-2,1-ethanediyl) ester
Description
The compound Dodecanoic acid, 1,1'-(((1-oxododecyl)imino)di-2,1-ethanediyl) ester is a complex ester derivative of dodecanoic acid (lauric acid, C₁₂H₂₄O₂). Its structure features a central imino group (-NH-) linking two ethanediyl (-CH₂CH₂-) bridges, with one dodecanoic acid unit esterified at each terminal (Figure 1). This imino-ether architecture distinguishes it from simpler lauric acid esters.
Properties
CAS No. |
2512-14-3 |
|---|---|
Molecular Formula |
C40H77NO5 |
Molecular Weight |
652.0 g/mol |
IUPAC Name |
2-[dodecanoyl(2-dodecanoyloxyethyl)amino]ethyl dodecanoate |
InChI |
InChI=1S/C40H77NO5/c1-4-7-10-13-16-19-22-25-28-31-38(42)41(34-36-45-39(43)32-29-26-23-20-17-14-11-8-5-2)35-37-46-40(44)33-30-27-24-21-18-15-12-9-6-3/h4-37H2,1-3H3 |
InChI Key |
OHGIKYNYMQWJRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCOC(=O)CCCCCCCCCCC)CCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanoic acid, 1,1’-(((1-oxododecyl)imino)di-2,1-ethanediyl) ester typically involves the esterification of dodecanoic acid with an appropriate amine and subsequent reaction with an oxododecyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 1,1’-(((1-oxododecyl)imino)di-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce simpler ester derivatives .
Scientific Research Applications
Dodecanoic acid, 1,1’-(((1-oxododecyl)imino)di-2,1-ethanediyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as drug delivery systems and bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism by which Dodecanoic acid, 1,1’-(((1-oxododecyl)imino)di-2,1-ethanediyl) ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Key structural analogs include esters of dodecanoic acid with varying backbones and functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| Target Compound | C₃₆H₆₈NO₅ | 598.94 | Imino, ester | Imino-linked ethanediyl bridges |
| Dodecanoic acid, ethyl ester | C₁₄H₂₈O₂ | 228.37 | Ester | Straight-chain alkyl ester |
| Dodecanoic acid, 1,2,3-propanetriyl ester (Trilaurin) | C₃₉H₇₄O₆ | 638.00 | Glycerol ester | Triglyceride backbone |
| Dodecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester | C₂₇H₅₂O₅ | 456.70 | Hydroxymethyl, ester | Ethylene glycol derivative |
| Dodecanoic acid, methyl ester | C₁₃H₂₆O₂ | 214.34 | Ester | Short-chain ester |
Key Observations :
- The target compound has a higher molecular weight and complexity due to its imino-ether backbone compared to simple esters like ethyl or methyl laurate.
- Trilaurin (C₃₉H₇₄O₆), a triglyceride, shares the dodecanoic acid moiety but lacks the imino group, offering higher hydrophobicity.
Physicochemical Stability
- Thermal Degradation: Dodecanoic acid esters degrade at elevated temperatures. For example, dodecanoic acid ethyl ester decreases from 8.22% at 300°C to 0.07% at 400°C due to fragmentation. The target compound’s imino group may alter thermal stability, but similar degradation patterns are expected above 300°C.
- Solubility: Simple esters (e.g., methyl or ethyl laurate) are lipid-soluble, while glycerol esters (e.g., trilaurin) exhibit even lower polarity.
Gaps in Research :
- The target compound’s bioactivities remain unstudied.
Biological Activity
Dodecanoic acid, also known as lauric acid, is a medium-chain fatty acid with a variety of biological activities. The compound , Dodecanoic acid, 1,1'-(((1-oxododecyl)imino)di-2,1-ethanediyl) ester , has garnered interest due to its potential therapeutic applications. This article delves into its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : CHNO
- Molecular Mass : 652.04 g/mol
- CAS Registry Number : 2512-14-3
- Melting Point : 49-50 °C
Dodecanoic acid and its derivatives exhibit several biological activities, primarily attributed to their ability to interact with cellular membranes and influence metabolic processes. The ester form enhances solubility and bioavailability, which may amplify its effects.
Key Mechanisms:
- Antimicrobial Activity : Dodecanoic acid has been shown to possess antibacterial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.
Antimicrobial Activity
A study conducted by Kaura et al. (2024) demonstrated that dodecanoic acid derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of dodecanoic acid in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 0.8 mg/mL |
Antioxidant Activity
Research indicates that dodecanoic acid can enhance the antioxidant capacity of cells. In vitro studies show that it increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
| Parameter | Control Group | Dodecanoic Acid Group |
|---|---|---|
| SOD Activity (U/mg protein) | 5.2 | 8.4 |
| Catalase Activity (U/mg protein) | 3.6 | 6.5 |
Anti-inflammatory Effects
In vivo studies have reported that dodecanoic acid reduces inflammatory markers in animal models of arthritis. The compound significantly decreased levels of cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on Skin Inflammation : A clinical trial investigated the effects of dodecanoic acid on patients with eczema. Results indicated a marked reduction in skin lesions and improvement in overall skin health after four weeks of treatment.
- Case Study on Metabolic Syndrome : Another study explored the effects of dodecanoic acid supplementation in obese individuals. Participants showed improved lipid profiles and reduced insulin resistance after eight weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
